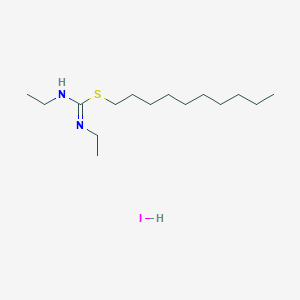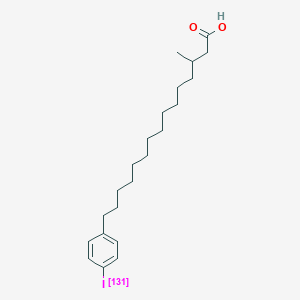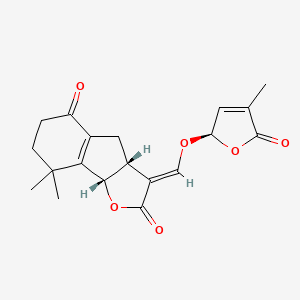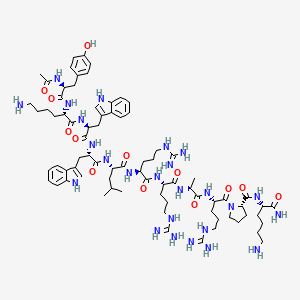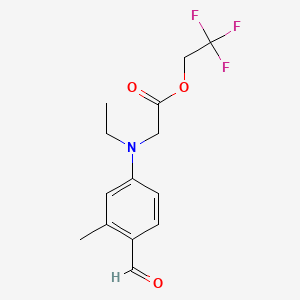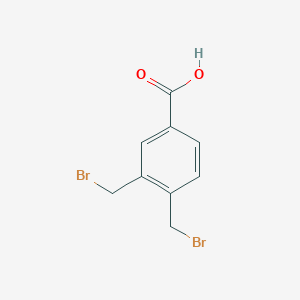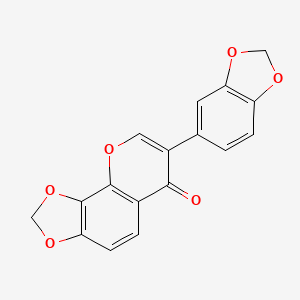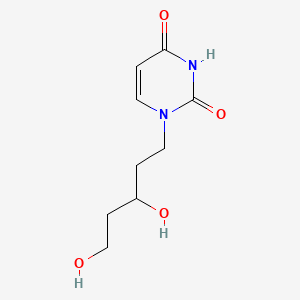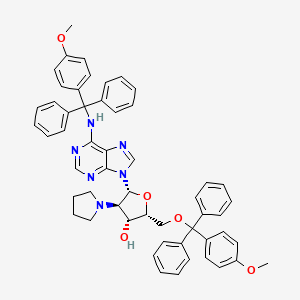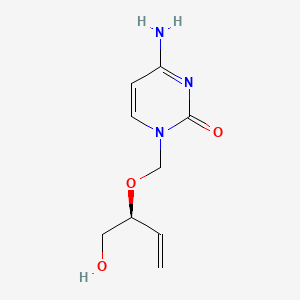
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- is a heterocyclic organic compound. It features a pyrimidinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The compound is further substituted with an amino group at position 4 and a complex side chain at position 1. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- typically involves multi-step organic reactions. One common approach is the condensation of a suitable amino pyrimidine derivative with an aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution at the amino group can produce a wide range of substituted pyrimidinone derivatives.
科学的研究の応用
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2(1H)-Quinolone: Another heterocyclic compound with a similar structure but different nitrogen positioning.
4-Hydroxy-2-quinolone: Shares the pyrimidinone core but has a hydroxyl group instead of an amino group.
Indole Derivatives: Compounds with a similar aromatic ring structure but different functional groups and biological activities.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties
特性
CAS番号 |
136083-20-0 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC名 |
4-amino-1-[[(2S)-1-hydroxybut-3-en-2-yl]oxymethyl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c1-2-7(5-13)15-6-12-4-3-8(10)11-9(12)14/h2-4,7,13H,1,5-6H2,(H2,10,11,14)/t7-/m0/s1 |
InChIキー |
QTHAIQNVKFSUKG-ZETCQYMHSA-N |
異性体SMILES |
C=C[C@@H](CO)OCN1C=CC(=NC1=O)N |
正規SMILES |
C=CC(CO)OCN1C=CC(=NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


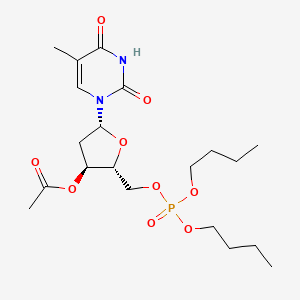
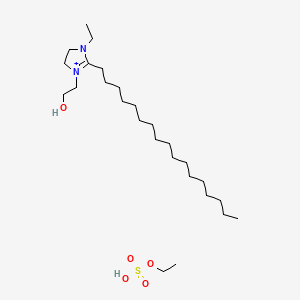
![(1S,2R,3R,5R)-3-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B15195285.png)
